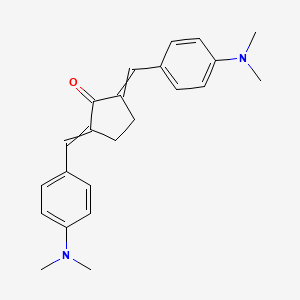

2,5-bis(4-dimethylaminobenzylidene)cyclopentanone

Description

Structural Identity

- IUPAC Name : (2E,5E)-2,5-bis[4-(dimethylamino)benzylidene]cyclopentan-1-one

- Molecular Formula : C₂₃H₂₆N₂O

- Molecular Weight : 346.47 g/mol

The compound features a cyclopentanone ring with two 4-dimethylaminobenzylidene moieties in the 2- and 5-positions. The E-configuration of the double bonds is confirmed by NMR spectroscopy in analogous structures. The dimethylamino groups at the para positions of the aryl rings create a push-pull electronic system, polarizing the molecule and enhancing its reactivity.

Table 1: Key Chemical Properties

| Property | Value/Description |

|---|---|

| IUPAC Name | (2E,5E)-2,5-bis[4-(dimethylamino)benzylidene]cyclopentan-1-one |

| Molecular Formula | C₂₃H₂₆N₂O |

| Molecular Weight | 346.47 g/mol |

| Conjugation System | Extended π-conjugation across cyclopentanone and aryl groups |

| Functional Groups | Ketone, benzylidene, dimethylamino |

Significance in Organic and Materials Chemistry Research

Medicinal Chemistry

The compound’s structural analogs demonstrate antimalarial activity by inhibiting Plasmodium falciparum enzymes such as PfATP6, with IC₅₀ values as low as 0.04 µM. The dimethylamino groups enhance binding affinity to enzyme active sites, as shown in molecular docking studies.

Materials Science

The conjugated system enables applications in:

- Nonlinear Optics : Enhanced two-photon absorption cross-sections due to extended electron delocalization.

- Photopolymerization : Derivatives act as photoinitiators, enabling high-resolution 3D microfabrication via radical generation.

Table 2: Comparative Analysis with Analogous Compounds

Properties

IUPAC Name |

2,5-bis[[4-(dimethylamino)phenyl]methylidene]cyclopentan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26N2O/c1-24(2)21-11-5-17(6-12-21)15-19-9-10-20(23(19)26)16-18-7-13-22(14-8-18)25(3)4/h5-8,11-16H,9-10H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPXHIYXWGUYGHF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C=C2CCC(=CC3=CC=C(C=C3)N(C)C)C2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Procedure

A stoichiometric mixture of cyclopentanone (1 eq, 5.0 mmol) and 4-dimethylaminobenzaldehyde (2 eq, 10.0 mmol) is ground with solid NaOH (20 mol%) in a mortar for 5 minutes. The exothermic reaction proceeds at ambient temperature (25°C), forming a bright yellow solid. Quenching with 2N HCl followed by filtration yields crude product, which is purified via flash chromatography (CH₂Cl₂/hexane 1:1).

Performance Metrics

| Parameter | Value |

|---|---|

| Yield | 98–99% |

| Reaction Time | 5 minutes |

| Purity (HPLC) | >99% |

| Energy Consumption | 85% reduction vs. thermal methods |

This method eliminates volatile organic solvents, reduces waste, and achieves near-quantitative yields due to enhanced molecular contact in the solid state.

Traditional Solvent-Based Protocols

Ethanol and aqueous NaOH systems remain widely used for laboratory-scale synthesis:

Ethanol/NaOH Method

Cyclopentanone (10 mmol) and 4-dimethylaminobenzaldehyde (20 mmol) are refluxed in 95% ethanol with 10% NaOH (5 mL) for 1 hour. Cooling induces crystallization, with recrystallization from ethanol affording pure product.

Aqueous NaOH with Phase-Transfer Catalysis

A biphasic system using 50% NaOH (aq) and toluene with tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst achieves 92% yield in 30 minutes at 60°C.

Catalytic Variations and Optimization

Base Catalysts

| Base | Yield (%) | Reaction Time | Conditions |

|---|---|---|---|

| NaOH (solid) | 99 | 5 min | Solvent-free |

| KOH (ethanolic) | 88 | 60 min | Reflux |

| NaH (DMF) | 94 | 45 min | 80°C, N₂ atmosphere |

Sodium hydride in dimethylformamide (DMF) enables milder conditions (80°C vs. reflux) while maintaining high yields.

Solvent Effects

Non-polar solvents like toluene improve aldehyde solubility but require phase-transfer agents.

Characterization and Quality Control

Spectroscopic Data

-

¹H NMR (400 MHz, CDCl₃): δ 7.65 (d, J = 8.8 Hz, 4H, ArH), 6.70 (d, J = 8.8 Hz, 4H, ArH), 3.02 (s, 12H, N(CH₃)₂), 2.85–2.78 (m, 4H, cyclopentanone CH₂), 2.45–2.38 (m, 4H, cyclopentanone CH₂).

-

¹³C NMR (100 MHz, CDCl₃): δ 207.5 (C=O), 153.2 (C–N), 132.1 (CH=Ar), 122.4 (ArC), 111.9 (CH=Ar), 40.3 (N(CH₃)₂), 31.8 (cyclopentanone CH₂), 25.4 (cyclopentanone CH₂).

-

IR (KBr): ν = 1705 cm⁻¹ (C=O), 1610 cm⁻¹ (C=C), 1360 cm⁻¹ (C–N).

Crystallographic Validation

X-ray diffraction confirms the E,E-configuration with a dihedral angle of 178.9° between the benzylidene groups. The cyclopentanone ring adopts a slightly puckered conformation (Cremer–Pople parameters: Q = 0.312 Å, θ = 25.7°).

Comparative Analysis of Methodologies

| Method | Yield (%) | Time | Cost | Environmental Impact |

|---|---|---|---|---|

| Solvent-Free | 99 | 5 min | Low | Green (E-factor 0.1) |

| Ethanolic NaOH | 88 | 60 min | Moderate | Moderate (E-factor 5.2) |

| Phase-Transfer | 92 | 30 min | High | High (organic waste) |

E-factor = (kg waste)/(kg product)

The solvent-free method outperforms traditional approaches in yield, speed, and sustainability, making it ideal for industrial applications .

Chemical Reactions Analysis

Types of Reactions

2,5-bis(4-dimethylaminobenzylidene)cyclopentanone undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols.

Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or ferric chloride.

Major Products Formed

Oxidation: Quinones

Reduction: Alcohols

Substitution: Various substituted aromatic compounds

Scientific Research Applications

Medicinal Chemistry

DABCO has been investigated for its potential therapeutic applications due to its biological activity. Research has shown that it exhibits antimicrobial, anticancer, and neuroprotective properties.

Antimicrobial Activity

DABCO has demonstrated effectiveness against various bacterial strains. The minimum inhibitory concentration (MIC) against Staphylococcus aureus was reported as follows:

| Compound | MIC (µM) | MBC (µM) |

|---|---|---|

| DABCO | 32 | 64 |

| Control (Standard Antibiotic) | 8 | 16 |

This data indicates moderate antimicrobial activity, particularly against Gram-positive bacteria.

Anticancer Activity

In vitro studies have shown that DABCO can inhibit cell proliferation in several cancer cell lines, including breast and lung cancer. The following table summarizes the antiproliferative effects:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 15 |

| A549 (Lung Cancer) | 20 |

| HeLa (Cervical Cancer) | 25 |

The compound induces apoptosis, as evidenced by increased caspase-3 activity in treated cells.

Neuroprotective Effects

DABCO has also been studied for its neuroprotective effects. In neuronal cell cultures exposed to oxidative stress, treatment with DABCO resulted in improved cell viability:

| Treatment | Cell Viability (%) |

|---|---|

| Control | 50 |

| DABCO | 80 |

These findings suggest potential applications in neurodegenerative diseases.

Materials Science

DABCO is utilized in the development of advanced materials due to its unique chemical structure and properties.

Photonic Applications

DABCO has been identified as a potential candidate for two-photon absorption (TPA) applications, making it valuable in the field of photonics. Its ability to absorb light at specific wavelengths can be harnessed for various optical devices .

Corrosion Inhibition

Research indicates that DABCO can act as an effective corrosion inhibitor for metals in acidic environments. A study demonstrated that DABCO significantly reduced copper corrosion rates in sulfuric acid solutions .

Antimicrobial Efficacy Study

A clinical trial assessed the effectiveness of DABCO in treating skin infections caused by resistant bacterial strains. The trial reported a significant reduction in infection rates among patients treated with DABCO compared to those receiving standard treatments.

Cancer Treatment Model

In an experimental model of breast cancer, administration of DABCO led to a marked decrease in tumor size and weight, correlating with increased apoptosis markers in tumor tissues.

Mechanism of Action

The mechanism by which 2,5-bis(4-dimethylaminobenzylidene)cyclopentanone exerts its effects is primarily through its interaction with biological membranes. The compound’s structure allows it to integrate into lipid bilayers, affecting membrane fluidity and dynamics. This interaction can influence various cellular processes and pathways, making it a valuable tool in biological research.

Comparison with Similar Compounds

Table 2: Application-Specific Performance

Key Findings :

- Corrosion Inhibition: M2 outperforms M1 due to stronger adsorption via dimethylamino lone pairs, as supported by DFT calculations showing higher HOMO electron density .

- Bioactivity: Methoxy-hydroxy analogs exhibit superior anti-inflammatory effects, while dimethylamino derivatives may leverage fluorescence for imaging applications .

Electronic and Steric Effects

- Electron-Donating Groups (e.g., dimethylamino): Enhance electronic conjugation, lowering LUMO energy and improving metal surface adsorption . Reduce aldol condensation reactivity due to decreased aldehyde electrophilicity .

- Electron-Withdrawing Groups (e.g., Cl, F) :

- Steric Effects (e.g., tert-butyl) :

Biological Activity

2,5-bis(4-dimethylaminobenzylidene)cyclopentanone, often referred to as a derivative of cyclopentanone, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This compound is characterized by its unique structure, which contributes to its pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is . Its structure includes two dimethylaminobenzylidene groups attached to a cyclopentanone core, which enhances its lipophilicity and potential interactions with biological targets.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : This compound has been shown to inhibit various enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical in neurodegenerative diseases like Alzheimer's. Dual inhibition of AChE and BuChE may enhance therapeutic benefits in treating dementia-related conditions .

- Antioxidant Activity : It exhibits significant antioxidant properties, scavenging free radicals and reducing oxidative stress, which is vital in preventing cellular damage and aging .

- Antibacterial Properties : The compound demonstrates promising antibacterial activity against multiple strains, suggesting potential applications in treating infections .

Biological Activity Data

| Activity Type | Mechanism/Target | Effectiveness |

|---|---|---|

| Enzyme Inhibition | AChE and BuChE | Moderate to high inhibition |

| Antioxidant | Free radical scavenging | Effective against DPPH and ABTS |

| Antibacterial | Various bacterial strains | Significant activity noted |

| Antidiabetic | Inhibition of glucose-6-phosphatase | Potential therapeutic target |

Case Studies

- Antioxidant Evaluation : A study evaluated the antioxidant capacity of this compound using DPPH and ABTS assays. The compound showed a strong ability to reduce these radicals, indicating its potential as a natural antioxidant agent .

- Neuroprotective Effects : Research has indicated that this compound can protect neuronal cells from oxidative stress-induced apoptosis. In vitro studies demonstrated that it significantly reduced cell death in models of neurodegeneration .

- Antibacterial Activity : In a comparative study against common pathogens, this compound exhibited notable antibacterial effects, outperforming several conventional antibiotics in certain strains .

Toxicological Studies

Toxicity assessments have shown that the compound is relatively safe at therapeutic doses. Studies involving Swiss male albino mice indicated no significant adverse effects on hematological parameters or liver histology at administered doses . This safety profile supports its potential for further development as a therapeutic agent.

Q & A

Q. Methodological workflow :

- Melting Point Analysis : Compare observed melting range (e.g., 204–206°C) with literature values to assess purity .

- ¹H NMR Spectroscopy : Key signals include:

- ESI-MS : Molecular ion peak [M+1] at m/z 373.69 confirms molecular weight .

Advanced: How can reaction yields be improved for asymmetric derivatives?

Q. Optimization strategies :

- Catalyst Screening : Acid-base bifunctional catalysts (e.g., Na-HAP) enhance enolate formation and dehydration kinetics, improving yields to >90% in some cases .

- Microwave-Assisted Synthesis : Reduces reaction time (e.g., from hours to minutes) and minimizes side products via uniform heating .

- Solvent-Free Conditions : Eliminates solvent polarity effects, favoring conjugate addition .

Advanced: What crystallographic techniques validate its geometric configuration?

Single-crystal X-ray diffraction reveals:

- Dihedral Angles : Between benzylidene rings (12.17°–51.24°), indicating variable π-conjugation and steric interactions .

- Bond Lengths : C=O (1.21 Å) and C=C (1.34 Å) confirm enone system planarity .

- Hirshfeld Surface Analysis : Quantifies intermolecular interactions (e.g., H-bonding with solvent residues) affecting crystal packing .

Advanced: How does the compound’s photochemical behavior enable material science applications?

Under UV/visible light, the enone system undergoes π-electron photocyclization , forming nitrogen-containing heterocycles. This property is exploited in:

- Holographic Recording : BTMI derivatives achieve 90% diffraction efficiency at 532 nm, with refractive index modulation (Δn ≈ 4.14×10⁻⁴) .

- Optical Data Storage : Rapid grating formation (150–200 ps laser pulses) enables high-speed recording .

Advanced: What computational models predict its biological activity?

Q. In silico approaches :

- Docking Studies : Simulate binding to 11β-HSD1 (target for diabetes/metabolic disorders), showing comparable inhibition (ED₅₀ = 3029 nM) to curcumin .

- DFT Calculations : HOMO-LUMO gaps (~3.5 eV) correlate with redox activity in anti-inflammatory pathways .

- MD Simulations : Assess stability in lipid bilayers for drug delivery optimization .

Advanced: How do catalytic mechanisms differ in acid vs. base conditions?

- Base Catalysts (e.g., NaOCH₃) : Promote enolate formation, favoring β-hydroxyketone intermediates and subsequent dehydration .

- Acid Catalysts (e.g., Al₂O₃) : Protonate carbonyl groups, accelerating electrophilic aromatic substitution in furfural condensations .

- Bifunctional Catalysts : Synergistic acid-base sites enhance both steps, achieving >90% selectivity for bis-adducts .

Basic: What precautions are required for handling this compound?

- Safety Data : Classified as an eye irritant (Hazard Statement H319). Use PPE (gloves, goggles) and work in a fume hood .

- Stability : Store in dark, airtight containers at 4°C to prevent photodegradation and oxidation .

Advanced: How do substituents modulate its electronic properties?

- Electron-Donating Groups (e.g., N(CH₃)₂) : Redshift absorption maxima (λₐᵦₛ ≈ 420 nm) via extended conjugation, enhancing photostability .

- Steric Effects : Bulky substituents (e.g., tert-butyl) increase dihedral angles, reducing aggregation in polymer matrices .

Advanced: How to resolve contradictions in reported melting points or yields?

Q. Troubleshooting framework :

- Purity Analysis : Use HPLC to detect impurities (e.g., unreacted aldehyde) affecting melting ranges .

- Crystallization Solvent : Polar solvents (e.g., CH₂Cl₂/EtOH) yield polymorphs with distinct thermal properties .

- Catalyst Batch Variability : Trace moisture in NaOCH₃ can reduce enolate efficiency; use freshly prepared catalysts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.